molecular formula C11H17N3O3 B15373174 Tert-butyl (5-(hydroxymethyl)pyrimidin-2-YL)methylcarbamate

Tert-butyl (5-(hydroxymethyl)pyrimidin-2-YL)methylcarbamate

Cat. No.: B15373174
M. Wt: 239.27 g/mol
InChI Key: CSCXNPKCJHSXII-UHFFFAOYSA-N
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Description

Tert-butyl (5-(hydroxymethyl)pyrimidin-2-YL)methylcarbamate is a carbamate-protected pyrimidine derivative featuring a hydroxymethyl (-CH2OH) substituent at the 5-position of the pyrimidine ring and a tert-butyl carbamate group at the 2-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . The tert-butyl group acts as a protective moiety for amines, while the hydroxymethyl group offers a reactive site for further functionalization, such as oxidation to carboxylic acids or conjugation via ester/ether linkages.

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl N-[[5-(hydroxymethyl)pyrimidin-2-yl]methyl]carbamate

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-6-9-12-4-8(7-15)5-13-9/h4-5,15H,6-7H2,1-3H3,(H,14,16)

InChI Key

CSCXNPKCJHSXII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=N1)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs vary in heterocyclic cores (pyrimidine vs. thiazole/pyridine) and substituents (hydroxymethyl, fluoro, boronate esters). Key comparisons include:

Pyrimidine vs. Thiazole Derivatives
  • Thiazole-based carbamates (e.g., tert-butyl (5-propionyl-4-methylthiazol-2-yl)(methyl)carbamate ): Thiazole rings exhibit distinct electronic properties compared to pyrimidines, influencing binding affinity in kinase inhibitors.
  • Pyrimidine-based carbamates :
    • The pyrimidine core is a common scaffold in nucleoside analogs and kinase inhibitors, offering hydrogen-bonding capabilities via nitrogen atoms .
Substituent Comparisons
  • Hydroxymethyl (-CH2OH) : Enhances hydrophilicity and provides a site for further modification (e.g., phosphorylation or conjugation) .
  • Fluoro substituents (e.g., tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate ):
    • Fluorine increases electronegativity and metabolic stability but may elevate toxicity (e.g., GHS Category 4 acute toxicity) .
  • Boronate esters (e.g., tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methylcarbamate ):
    • Enable Suzuki-Miyaura cross-coupling reactions, making them valuable in combinatorial chemistry .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Inference)
Target Compound C11H17N3O4* ~279.28 Not reported Moderate (polar solvents)
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C11H16FN3O3 257.26 N/A Low (lipophilic due to -F)
tert-Butyl (5-boronate-pyrimidin-2-yl)methylcarbamate C16H26BN3O4 335.21 N/A Low (boronate ester)
tert-Butyl (5-propionyl-thiazol-2-yl)(methyl)carbamate C13H19N3O3S 297.37 97–99 Low (thiazole core)

*Calculated based on structural similarity to .

Q & A

Q. What are the optimal synthetic routes for tert-butyl (5-(hydroxymethyl)pyrimidin-2-yl)methylcarbamate, and how can yield be maximized?

The synthesis typically involves coupling a pyrimidine derivative with a tert-butyl carbamate-protected amine. Key steps include:

  • Borylation : Introducing the hydroxymethyl group via Suzuki-Miyaura coupling using Pd catalysts and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under inert conditions (70–90°C, THF solvent) .
  • Protection : The tert-butyl carbamate (Boc) group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine to stabilize reactive intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity.

Yield Optimization : Control reaction temperature (avoiding >90°C to prevent Boc deprotection), use anhydrous solvents, and monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • NMR Spectroscopy :
  • 1H NMR : Peaks at δ 1.4 ppm (tert-butyl group), δ 4.2–4.5 ppm (hydroxymethyl protons), and δ 7.8–8.3 ppm (pyrimidine aromatic protons) confirm structural integrity. Splitting patterns resolve substitution positions .
  • 13C NMR : Signals near δ 155 ppm (carbamate carbonyl) and δ 80 ppm (tert-butyl quaternary carbon) validate functional groups .
    • Mass Spectrometry : ESI-MS ([M+H]+) matches the molecular weight (e.g., ~265 g/mol) with <2 ppm error .
    • IR Spectroscopy : Absorbance at ~1700 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (O-H stretch) corroborate carbamate and hydroxymethyl groups .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2A eye irritation per GHS) .
  • Ventilation : Use fume hoods to avoid inhalation (H335: May cause respiratory irritation) .
  • Storage : In airtight containers at 2–8°C, away from strong oxidizers/acids to prevent decomposition .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can discrepancies in NMR or crystallographic data be resolved during structural validation?

  • Data Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations at B3LYP/6-31G* level) .
  • X-ray Crystallography : Use SHELXL for refinement. For example, resolve disorder in the hydroxymethyl group by refining occupancy factors and thermal parameters. High-resolution data (d-spacing <0.8 Å) minimizes R-factor discrepancies .
  • Dynamic NMR : Assess rotational barriers of the carbamate group if split peaks arise due to conformational exchange .

Q. What mechanistic insights explain the compound’s reactivity in medicinal chemistry applications?

  • Biological Activity : The pyrimidine core acts as a hydrogen-bond acceptor, mimicking nucleobases in enzyme inhibition (e.g., kinase targets). The hydroxymethyl group enhances solubility for in vitro assays .
  • Metabolic Stability : The tert-butyl group reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in pharmacokinetic studies .
  • Structure-Activity Relationships (SAR) : Modifying the hydroxymethyl to a boronate ester (e.g., Suzuki coupling handles) improves target selectivity in cancer cell lines .

Q. How do competing reaction pathways impact synthetic scalability, and how are side products minimized?

  • Side Reactions :
  • Boc Deprotection: Occurs under acidic conditions or prolonged heating. Mitigate by maintaining pH >7 and reaction times <12 hours .
  • Pyrimidine Ring Oxidation: Use degassed solvents and antioxidants (e.g., BHT) when reacting at elevated temperatures .
    • Byproduct Analysis : LC-MS identifies dimers (MW ~530 g/mol) or dehydroxylated products, which are removed via gradient elution in preparative HPLC .

Q. What strategies validate the compound’s stability under varying pH and temperature conditions?

  • Forced Degradation Studies :
  • Acidic Conditions (pH 3) : Hydrolysis of the carbamate group monitored via HPLC retention time shifts .
  • Thermal Stress (40–60°C) : Assess solid-state stability by TGA/DSC to detect melting point deviations or decomposition exotherms .
    • Long-Term Stability : Store samples at 25°C/60% RH for 6 months, with periodic NMR/HPLC checks for hydroxymethyl oxidation to carboxylic acid .

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